N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide
Description
Properties
Molecular Formula |
C13H22N4O |
|---|---|
Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-[3-(2-methylpiperidin-1-yl)propyl]imidazole-1-carboxamide |
InChI |
InChI=1S/C13H22N4O/c1-12-5-2-3-8-16(12)9-4-6-15-13(18)17-10-7-14-11-17/h7,10-12H,2-6,8-9H2,1H3,(H,15,18) |
InChI Key |
YPRAATKQOGIEPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCNC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methylpiperidine Derivatives
The 2-methylpiperidine unit is typically synthesized or modified via:
Transfer hydrogenation of piperidine-4-carboxylic acid derivatives to introduce the methyl group at the 2-position. This process uses formaldehyde as a hydrogen donor under catalytic conditions (e.g., palladium on charcoal) at elevated temperatures (~90–95 °C) and ambient pressure. This methodology avoids the use of gaseous hydrogen and cryogenic conditions, providing a practical route to 1-methylpiperidine-4-carboxylic acid derivatives.
The methylated piperidine carboxylic acid is then converted to the corresponding amine or amide intermediates necessary for further coupling.
Formation of the 3-(2-Methylpiperidin-1-yl)propyl Amine
The 3-(2-methylpiperidin-1-yl)propyl amine can be prepared by alkylation of 2-methylpiperidine with a suitable 3-halopropylamine or by reductive amination of 3-aminopropanal with 2-methylpiperidine.
Protection of amine groups during intermediate steps may be necessary using conventional protecting groups (e.g., Boc, Cbz) to avoid side reactions during coupling.
Preparation of the Imidazole-1-Carboxylic Acid Derivative
Synthesis of Imidazole-1-Carboxylic Acid or Derivatives
The imidazole-1-carboxylic acid can be synthesized via oxidation or functionalization of imidazole precursors or obtained commercially.
Activation to reactive derivatives such as acid chlorides or mixed anhydrides facilitates amide bond formation. For example, treatment with thionyl chloride yields the acid chloride, which is highly reactive toward amines.
Alternatively, carbodiimide coupling agents (e.g., EDC, DCC) can be used in the presence of bases to activate the carboxylic acid for amide formation under milder conditions.
Amide Bond Formation: Coupling of Imidazole-1-Carboxylic Acid Derivative with 3-(2-Methylpiperidin-1-yl)propyl Amine
Reaction Conditions
The coupling reaction is typically carried out in aprotic solvents such as dichloromethane, dimethylformamide, or tetrahydrofuran.
Bases such as triethylamine or inorganic bases (e.g., sodium bicarbonate) are employed to neutralize the acid generated during amide bond formation.
Coupling agents or activating reagents may be used to facilitate the reaction, including carbodiimides or mixed anhydrides.
The reaction temperature is generally ambient to moderate (20–60 °C), and reaction times vary from several hours to overnight.
Purification and Crystallization
The crude product is purified by extraction, chromatography, or recrystallization.
Slow evaporation or cooling crystallization can yield the pure compound as block crystals, as reported for related imidazole coordination compounds.
Data Table: Summary of Key Preparation Steps and Conditions
Additional Notes on Protecting Groups and Side Reactions
During synthesis, functional groups such as hydroxy, amino, or carboxylic acids may require protection to prevent undesired reactions. Common protecting groups include trimethylsilyl, acetyl, benzyl, tert-butyl, and tetrahydropyranyl groups.
After the coupling steps, protecting groups are removed under mild conditions to afford the final compound.
Summary of Research Findings and Practical Considerations
The preparation of this compound is well-supported by established synthetic methodologies involving transfer hydrogenation for methylation, amide bond formation via acid chloride intermediates, and careful manipulation of protecting groups.
The use of transfer hydrogenation with formaldehyde and palladium catalysts offers a mild and efficient route for introducing methyl substituents on piperidine rings, avoiding harsh hydrogenation conditions.
Amide bond formation between imidazole carboxylic acid derivatives and amine side chains is a standard synthetic step, with various coupling agents and solvents available to optimize yields and purity.
Crystallization techniques such as slow evaporation at ambient temperature provide pure crystalline products suitable for further characterization.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole compounds.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: The compound is studied for its effects on various receptors and enzymes, making it a candidate for drug development.
Biochemistry: It is used in biochemical assays to study enzyme kinetics and receptor binding.
Industrial Chemistry: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, leading to changes in cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Substituent Diversity: The target compound’s 2-methylpiperidinyl group distinguishes it from Prochloraz’s trichlorophenoxyethyl chain (highly polar and electronegative) and the benzyl(methyl)amino variant’s aromatic amine .
- Molecular Weight : The target compound (~275 Da) is smaller than Prochloraz (376.7 Da), which may improve bioavailability .
Biological Activity
N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide, commonly referred to as a histamine H3 receptor antagonist, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with various receptors, effects on neurotransmitter systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₈N₄O
- Molecular Weight : 250.31 g/mol
- IUPAC Name : this compound
This structure includes an imidazole ring, which is crucial for its biological activity, particularly in modulating histaminergic signaling.
This compound primarily acts as an antagonist at the histamine H3 receptor. Histamine H3 receptors are known to play a significant role in the central nervous system (CNS) by regulating the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin. The antagonistic action of this compound can lead to increased levels of these neurotransmitters, which may have implications for treating conditions such as depression and anxiety.
Receptor Binding Affinity
The binding affinity of this compound at various receptors has been studied. The following table summarizes its binding affinities compared to other known compounds:
| Receptor | Compound | Ki (nM) |
|---|---|---|
| Histamine H3 | This compound | 14 |
| Histamine H4 | Other Compounds | 100 |
| Serotonin 5-HT2A | Reference Compound | 1302 |
| Dopamine D2 | Reference Compound | 50 |
These values indicate that this compound exhibits strong affinity for the H3 receptor compared to other receptors, suggesting its potential role in modulating histaminergic activity.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in preclinical models:
-
Anxiety and Depression Models :
- In forced swim tests (FST) and tail suspension tests (TST), this compound significantly reduced immobility time in mice, indicating antidepressant-like effects comparable to fluoxetine .
- Open field tests (OFT) demonstrated increased exploratory behavior without altering general motor activity, suggesting anxiolytic properties .
- Neurotransmitter Release :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(2-methylpiperidin-1-yl)propyl]-1H-imidazole-1-carboxamide, and how can purity be validated?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, describes a procedure using 1-(2-methyl-1H-imidazol-4-yl)ethan-1-amine and a carboxamide precursor under reflux conditions. Purity validation involves HPLC (>98% purity) and LCMS (e.g., ESIMS m/z 392.2) . Proton NMR (e.g., δ 11.55 ppm for imidazole NH) and carbon-13 NMR are critical for structural confirmation .
Q. How can structural characterization be performed to confirm the presence of the 2-methylpiperidine and imidazole moieties?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Look for imidazole protons (δ 7.4–8.6 ppm) and piperidine methyl groups (δ 1.2–2.3 ppm) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., m/z 467.535 for related analogs in ) .
- IR Spectroscopy : Characterize carbonyl (C=O stretch ~1650 cm⁻¹) and NH groups .
Q. What computational methods are suitable for predicting the compound’s binding affinity to neurological targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) against receptors like uPAR (urokinase-type plasminogen activator receptor) or histamine H1/H4 receptors, as seen in . Use PDB structures (e.g., 4XYZ for neurokinin receptors) and validate with MD simulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology : Cross-validate assays using standardized protocols. For example, highlights neuroprotectant activity, but discrepancies may arise from cell line variability (e.g., SH-SY5Y vs. primary neurons). Use orthogonal assays (e.g., MTT, LDH release) and compare EC₅₀ values across studies .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodology :
- Salt Formation : Use hydrochloride salts (as in ) to enhance water solubility .
- Prodrug Design : Introduce ester groups (e.g., ethyl carboxylate in ) for metabolic activation .
- Formulation : Employ pH-sensitive polymers (e.g., poly(imidazole) derivatives in ) or lipid-based carriers .
Q. How can structure-activity relationship (SAR) studies be designed to optimize neuroprotective efficacy?
- Methodology :
- Analog Synthesis : Modify the piperidine methyl group ( ) or imidazole substituents ( ) to assess steric/electronic effects .
- Pharmacophore Mapping : Identify critical motifs (e.g., carboxamide linkage, piperidine spacing) using software like Schrodinger’s Phase .
- In Vivo Testing : Use rodent models of neurodegeneration (e.g., MPTP-induced Parkinson’s) with pharmacokinetic profiling (t₁/₂, AUC) .
Q. What analytical techniques are recommended for detecting degradation products during stability studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
